molecular formula C7H5Br2FO2 B6293032 3,4-Dibromo-6-fluoro-2-methoxyphenol CAS No. 2413441-30-0

3,4-Dibromo-6-fluoro-2-methoxyphenol

Cat. No.: B6293032
CAS No.: 2413441-30-0
M. Wt: 299.92 g/mol
InChI Key: AFSKYQQOAXVTEV-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-fluoro-2-methoxyphenol: is an organic compound with the molecular formula C7H5Br2FO2 and a molecular weight of 299.92 g/mol It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-fluoro-2-methoxyphenol typically involves the bromination and fluorination of a methoxyphenol precursor. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces bromine atoms at the 3 and 4 positions of the phenol ring.

    Fluorination: The dibrominated intermediate is then treated with a fluorinating agent, such as potassium fluoride (KF), to introduce a fluorine atom at the 6 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-6-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to substitute bromine atoms with methoxy groups.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the phenol group.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to form biaryl compounds.

Major Products:

    Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

3,4-Dibromo-6-fluoro-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-fluoro-2-methoxyphenol depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets. The methoxy group can also influence its solubility and bioavailability.

Comparison with Similar Compounds

    2,6-Dibromo-4-methoxyphenol: Similar structure but lacks the fluorine atom.

    3,4-Dibromo-2-methoxyphenol: Similar structure but lacks the fluorine atom at the 6 position.

    3,4-Dibromo-6-fluoro-phenol: Similar structure but lacks the methoxy group.

Uniqueness: 3,4-Dibromo-6-fluoro-2-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of fluorine can also enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

3,4-dibromo-6-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO2/c1-12-7-5(9)3(8)2-4(10)6(7)11/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSKYQQOAXVTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Br)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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